N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE
Overview
Description
N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is a complex organic compound that features a benzyl group, a thiophene ring, and an acetamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves the following steps:
Formation of the Acetamido Intermediate: The initial step involves the acylation of thiophene-2-yl acetic acid with an appropriate amine to form the acetamido intermediate.
Benzylation: The acetamido intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: Finally, the benzylated intermediate is coupled with benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.
Catalysts: Employing catalysts like palladium or copper to facilitate coupling reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted thiophenes.
Scientific Research Applications
N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Investigated for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Phenylbenzo[b]thiophen-2-yl)benzamide
- N-(thiophen-2-yl)nicotinamide derivatives
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its benzyl and thiophene moieties provide distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(13-18-10-5-11-25-18)22-17-9-4-8-16(12-17)20(24)21-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWMMVUDOKTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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